4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid
Overview
Description
The compound “4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid” is likely an aromatic compound due to the presence of phenyl groups in its structure . The presence of dichlorophenyl and fluorobenzoic acid groups suggest that it might have interesting chemical properties and could be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid” would likely be planar due to the aromatic rings. The dichlorophenyl and fluorobenzoic acid groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving “4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid” are not available, compounds with similar structures are often involved in reactions like Suzuki–Miyaura coupling . They can also undergo reactions with various nucleophiles and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid” would depend on its specific structure. Based on its structure, we can predict that it would likely be a solid at room temperature, and it would likely be soluble in organic solvents .Scientific Research Applications
Environmental Persistence and Toxicity of Chlorinated Compounds
Chlorinated compounds, such as parabens and chlorophenols, are widely used in consumer products and have been detected in aquatic environments, indicating their persistence and potential ecological impacts. These compounds, due to their chlorination patterns and phenolic structures, can undergo reactions leading to the formation of toxic by-products, including chlorinated dioxins and furans under certain conditions. Such studies underscore the environmental fate and behavior of chlorinated aromatic compounds, suggesting avenues for researching similar substances like 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid (Haman et al., 2015).
Applications in Material Science and Coordination Chemistry
Research on metal(II) 2-fluorobenzoate complexes, closely related to 4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid, reveals their potential applications in materials science and coordination chemistry. The study of these complexes with various N-donor ligands contributes to the understanding of the factors affecting the structure of metal-ligand assemblies, potentially guiding the synthesis of novel materials and catalysts (Öztürkkan & Necefoğlu, 2022).
Implications for Environmental Health and Toxicology
The assessment of chlorophenols and related compounds in the environment highlights their moderate toxicity to both mammalian and aquatic life, with long-term exposure posing considerable risks. This research area, focusing on the toxicological profiles and environmental persistence of chlorinated phenols, provides a foundation for understanding the potential impacts of structurally related compounds on environmental health (Krijgsheld & Gen, 1986).
Future Directions
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-4-2-7(5-11(10)15)9-3-1-8(13(17)18)6-12(9)16/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXUKUPCWFNOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681312 | |
Record name | 3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dichlorophenyl)-3-fluorobenzoic acid | |
CAS RN |
1261914-12-8 | |
Record name | 3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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